molecular formula C75H121N21O20S2 B12371255 LMW peptide

LMW peptide

Cat. No.: B12371255
M. Wt: 1701.0 g/mol
InChI Key: HRGBLULYPHIVNK-BYXXLFTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Low molecular weight peptides are short chains of amino acids, typically consisting of fewer than 50 residues. These peptides are known for their diverse biological activities and are often derived from larger proteins through enzymatic hydrolysis. They play crucial roles in various physiological processes and have gained significant attention in scientific research due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Low molecular weight peptides can be synthesized using solid-phase peptide synthesis, a method developed by Robert Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. Common reagents used in this method include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Industrial Production Methods

Industrial production of low molecular weight peptides often involves enzymatic hydrolysis of proteins. Enzymes such as trypsin, pepsin, and papain are used to cleave specific peptide bonds, resulting in the formation of low molecular weight peptides. This method is advantageous due to its high specificity and efficiency. The resulting peptides are then purified using techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Low molecular weight peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing methionine or cysteine residues can be oxidized to form sulfoxides or disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues in peptides can be substituted with other residues through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidation reactions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is used for reduction reactions.

    Substitution: N-hydroxysuccinimide esters are often used for amino acid substitution.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acid residues. These modifications can alter the biological activity and stability of the peptides.

Scientific Research Applications

Low molecular weight peptides have a wide range of scientific research applications:

    Chemistry: They are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.

    Biology: They play roles in cell signaling, immune response, and enzyme regulation. Peptides such as insulin and glucagon are crucial for metabolic regulation.

    Medicine: Low molecular weight peptides are used in the development of therapeutic agents for conditions such as cancer, diabetes, and cardiovascular diseases. They are also used in vaccines and as antimicrobial agents.

    Industry: They are used in the food industry as flavor enhancers and preservatives. In the cosmetics industry, peptides are used for their anti-aging and skin-repairing properties.

Mechanism of Action

Low molecular weight peptides exert their effects through various mechanisms:

    Receptor Binding: Peptides can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways. For example, insulin binds to its receptor, leading to glucose uptake by cells.

    Enzyme Inhibition: Some peptides inhibit the activity of enzymes by binding to their active sites. For instance, angiotensin-converting enzyme inhibitors are used to treat hypertension.

    Antimicrobial Activity: Certain peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Low molecular weight peptides can be compared with other bioactive compounds such as:

    Proteins: Unlike proteins, low molecular weight peptides are smaller and often have more specific biological activities.

    Amino Acids: While amino acids are the building blocks of peptides, low molecular weight peptides have more complex structures and functions.

    Polysaccharides: Polysaccharides are long chains of sugar molecules, whereas peptides are composed of amino acids. Both have distinct biological roles and applications.

Similar Compounds

    Oligopeptides: Short peptides consisting of 2-20 amino acids.

    Polypeptides: Longer chains of amino acids, typically containing 20-50 residues.

    Peptidomimetics: Synthetic compounds that mimic the structure and function of peptides.

Low molecular weight peptides are unique due to their specific biological activities, ease of synthesis, and diverse applications in various fields. Their versatility makes them valuable tools in scientific research and industrial applications.

Properties

Molecular Formula

C75H121N21O20S2

Molecular Weight

1701.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C75H121N21O20S2/c1-36(2)26-46(63(104)92-57(39(7)8)74(115)116)85-62(103)49(29-44-30-79-35-82-44)88-71(112)59(42(11)99)93-64(105)47(27-37(3)4)86-66(107)51(33-117)83-55(100)31-81-60(101)45(20-15-23-80-75(77)78)84-70(111)58(41(10)98)94-67(108)52(34-118)90-65(106)50(32-97)89-61(102)48(28-43-18-13-12-14-19-43)87-68(109)53-21-17-25-96(53)73(114)56(38(5)6)91-69(110)54-22-16-24-95(54)72(113)40(9)76/h12-14,18-19,30,35-42,45-54,56-59,97-99,117-118H,15-17,20-29,31-34,76H2,1-11H3,(H,79,82)(H,81,101)(H,83,100)(H,84,111)(H,85,103)(H,86,107)(H,87,109)(H,88,112)(H,89,102)(H,90,106)(H,91,110)(H,92,104)(H,93,105)(H,94,108)(H,115,116)(H4,77,78,80)/t40-,41+,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-/m0/s1

InChI Key

HRGBLULYPHIVNK-BYXXLFTBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)N

Origin of Product

United States

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